molecular formula C25H25N3O4S2 B2903135 N-(furan-2-ylmethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1050206-11-5

N-(furan-2-ylmethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide

Cat. No.: B2903135
CAS No.: 1050206-11-5
M. Wt: 495.61
InChI Key: ATXGRKQHTVEJNA-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates several privileged heterocyclic structures, including a furan ring, a 6-methylbenzo[d]thiazole moiety, and a tosyl-pyrrolidine carboxamide framework. Individually, these components are found in compounds with a wide range of documented biological activities. Specifically, furan-based derivatives have been extensively studied as key scaffolds in the development of novel inhibitors for various therapeutic targets . Likewise, N-(thiazol-2-yl)benzamide analogs have been identified as potent and selective antagonists for specific ion channels, such as the Zinc-Activated Channel (ZAC), demonstrating their utility as valuable pharmacological tools . Furthermore, imidazo[2,1-b]thiazole derivatives sharing structural similarities with the benzo[d]thiazole unit in this compound have shown promising in vitro cytotoxic activity against various human cancer cell lines, suggesting potential for oncology research . The presence of the tosyl (p-toluenesulfonyl) group is a common feature in drug design, often used to modulate the molecule's physicochemical properties and binding affinity. Researchers can leverage this complex multifunctional compound as a sophisticated intermediate or a starting point for developing novel bioactive molecules. It is suitable for various applications, including screening assays, structure-activity relationship (SAR) studies, and target identification research. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-17-7-10-20(11-8-17)34(30,31)28-13-3-6-22(28)24(29)27(16-19-5-4-14-32-19)25-26-21-12-9-18(2)15-23(21)33-25/h4-5,7-12,14-15,22H,3,6,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXGRKQHTVEJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N(CC3=CC=CO3)C4=NC5=C(S4)C=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzothiazole-derived carboxamides , which are studied for diverse biological activities. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications/Notes Source
N-(furan-2-ylmethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide C25H25N3O4S2 495.6 Benzothiazole, furanmethyl, tosylpyrrolidine carboxamide Unknown bioactivity; structural complexity
N-(benzo[d]thiazol-2-yl)-1H-imidazole-1-carboxamide C10H8N4OS 232.26 Benzothiazole, imidazole carboxamide Inhibitor of ABAD/17β-HSD10 (neurodegenerative targets)
1-(benzo[d]thiazol-2-yl)-3-phenylurea C14H11N3OS 269.32 Benzothiazole, phenylurea Moderate enzyme inhibition; simpler synthesis
Dasatinib monohydrate C22H26ClN7O2S·H2O 506.02 Thiazole carboxamide, piperazinyl-pyrimidine FDA-approved tyrosine kinase inhibitor (anti-cancer)

Key Observations

Structural Complexity : The target compound exhibits greater structural diversity compared to simpler benzothiazole derivatives (e.g., phenylureas or imidazole carboxamides) due to its tosylpyrrolidine and furanmethyl groups. These substituents may enhance steric bulk and influence binding specificity .

Functional Group Diversity: Sulfonamide (Tosyl) Group: Present only in the target compound, this group could improve metabolic stability or modulate solubility compared to analogs lacking sulfonamides . Furan vs.

Biological Relevance: While N-(benzo[d]thiazol-2-yl)-1H-imidazole-1-carboxamide demonstrates inhibitory activity against ABAD/17β-HSD10 (implicated in Alzheimer’s disease), the target compound’s bioactivity remains uncharacterized .

Synthetic Accessibility :

  • Analogs like 1-(benzo[d]thiazol-2-yl)-3-phenylurea are synthesized in high yields (60–96%) via straightforward coupling reactions . The target compound’s synthesis is unreported, but its complexity suggests multi-step protocols.

Q & A

Q. What are the key synthetic pathways for N-(furan-2-ylmethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves sequential coupling of the benzo[d]thiazole and furan-2-ylmethylamine moieties to a tosylpyrrolidine backbone. Critical steps include:

  • Amide bond formation : Reaction of 6-methylbenzo[d]thiazol-2-amine with activated pyrrolidine-2-carboxylic acid derivatives (e.g., using HATU or EDCI as coupling agents) .
  • Tosylation : Introduction of the tosyl group via reaction with toluenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) are preferred to enhance reaction rates and yields .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the compound’s structure?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are essential for verifying connectivity of the furan, benzo[d]thiazole, and tosyl groups. Key signals include aromatic protons (δ 6.5–8.5 ppm) and tosyl methyl protons (δ 2.4 ppm) .
  • X-ray crystallography : Resolves stereochemistry of the pyrrolidine ring and confirms spatial arrangement of substituents. SHELX software (e.g., SHELXL) is widely used for refinement .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ at m/z ~520) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between predicted and observed NMR/IR peaks often arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:

  • Variable-temperature NMR : Identifies conformational exchange broadening (e.g., pyrrolidine ring puckering) .
  • 2D NMR (COSY, HSQC) : Correlates proton and carbon signals to distinguish overlapping peaks .
  • Computational modeling : DFT-based chemical shift predictions (e.g., using Gaussian or ORCA) validate experimental assignments .

Q. What experimental designs are recommended for probing the compound’s biological activity (e.g., anticancer or anti-inflammatory effects)?

  • In vitro assays :
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Anti-inflammatory activity : Inhibition of TNF-α or IL-6 secretion in LPS-stimulated macrophages .
    • Target identification :
  • Molecular docking : Screens against kinases (e.g., EGFR, PI3K) using AutoDock Vina .
  • SPR or ITC : Quantifies binding affinity to suspected protein targets .
    • Metabolic stability : LC-MS/MS analysis of hepatic microsomal degradation rates .

Q. What strategies improve synthetic yield and purity in multi-step reactions?

  • Stepwise optimization : Use Design of Experiments (DoE) to test variables (temperature, stoichiometry) in each reaction .
  • In-line monitoring : ReactIR or HPLC tracks intermediate formation, reducing side products .
  • Greener solvents : Switch to cyclopentyl methyl ether (CPME) or 2-MeTHF for safer and higher-yielding steps .

Methodological Challenges

Q. How can computational tools enhance understanding of the compound’s reactivity and stability?

  • MD simulations : Predicts hydrolytic stability of the tosyl group under physiological pH (e.g., using GROMACS) .
  • QM/MM studies : Models electrophilic reactivity at the pyrrolidine carboxamide for derivative design .
  • ADMET prediction : SwissADME or pkCSM estimates bioavailability and toxicity early in development .

Q. What are the best practices for analyzing stability under varying pH and temperature conditions?

  • Forced degradation studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts via LC-MS .
  • Solid-state stability : DSC/TGA assesses thermal decomposition profiles .

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